1-(3,5-Dibromo-benzyl)-pyrrolidine
Description
Note: The compound referenced in the evidence is 1-(3,5-Dibromophenyl)pyrrolidine, which differs structurally from the title compound due to the absence of a benzyl (CH₂-C₆H₃Br₂) group. For accuracy, this article assumes the intended compound is 1-(3,5-Dibromophenyl)pyrrolidine unless otherwise stated.
Properties
IUPAC Name |
1-[(3,5-dibromophenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br2N/c12-10-5-9(6-11(13)7-10)8-14-3-1-2-4-14/h5-7H,1-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFKDXTZCPGBEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dibromo-benzyl)-pyrrolidine typically involves the reaction of 3,5-dibromobenzyl bromide with pyrrolidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
3,5-Dibromobenzyl bromide+Pyrrolidine→this compound
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dibromo-benzyl)-pyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the bromine atoms or to modify the pyrrolidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted benzyl-pyrrolidine derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Debrominated benzyl-pyrrolidine derivatives.
Scientific Research Applications
1-(3,5-Dibromo-benzyl)-pyrrolidine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure and reactivity.
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Material Science:
Mechanism of Action
The mechanism of action of 1-(3,5-Dibromo-benzyl)-pyrrolidine depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, altering their activity. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Pyrrolidine Derivatives
A. 2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione ()
- Structure : Features a dichlorobenzyl group attached to a pyrrolidine-1,3-dione core.
- Key Differences :
- Substituents : 2,6-dichloro vs. 3,5-dibromo positions on the aromatic ring.
- Backbone : Pyrrolidine-1,3-dione (two ketone groups) vs. simple pyrrolidine.
B. 1-(Octadeca-2E,4E,13/12Z-trienoyl)pyrrolidine ()
- Structure: A long-chain unsaturated fatty acid (C18 trienoyl) linked to pyrrolidine.
- Activity : Inhibits hKCNK3 with IC₅₀ = 19 ± 2.1 µM .
- Comparison: The lipophilic trienoyl chain likely enhances membrane permeability, whereas the dibromophenyl group may prioritize aromatic interactions or steric effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
